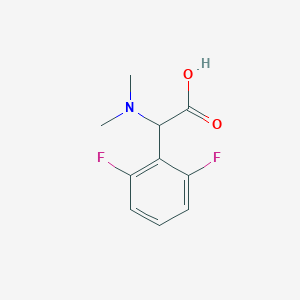

2-(2,6-Difluorophenyl)-2-(dimethylamino)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(2,6-Difluorophenyl)-2-(dimethylamino)acetic acid” does not have a detailed description available in the sources I searched .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,6-Difluorophenyl)-2-(dimethylamino)acetic acid” are not available in the sources I searched .Aplicaciones Científicas De Investigación

1. Ecological Impact of Aquatic Herbicides

- Study : "Effects of the aquatic herbicide 2,4-D DMA on the ecology of experimental ponds" (Boyle, 1980)

- Findings : This study investigated the impact of 2,4-D DMA, a compound related to 2-(2,6-Difluorophenyl)-2-(dimethylamino)acetic acid, on pond ecosystems. It found that lower application rates stimulated the growth of rooted macrophytes and enhanced photosynthetic uptake in phytoplankton.

2. Chemical Synthesis and Structural Analysis

- Study : "Synthesis and structure of DyIII 2,2-bis[2-(dimethylamino)-5-methylphenyl]acetate complexes" (Khristolyubov et al., 2021)

- Findings : This research focused on synthesizing and analyzing the structure of certain complexes involving derivatives of dimethylamino-phenyl-acetic acid. The study contributes to understanding the chemical properties and potential applications of these compounds in various fields.

3. Environmental Behavior of Herbicide Derivatives

- Study : "2,4‐D dissipation in field soils after applications of 2,4‐D dimethylamine salt and 2,4‐D 2‐ethylhexyl ester" (Wilson, Geronimo, & Armbruster, 1997)

- Findings : Investigating the environmental dissipation of 2,4-D dimethylamine salt, this study provides insights into the behavior of similar compounds in soil, which is crucial for environmental risk assessment.

4. Synthesis of Molybdenum Complexes for Hydrogen Production

- Study : "Synthesis and properties of a molybdenum Schiff base electrocatalyst for generating hydrogen from acetic acid" (Cao et al., 2014)

- Findings : This research describes the synthesis of a molybdenum complex that includes a difluorophenol derivative, demonstrating its potential in catalyzing hydrogen production.

5. Analytical Techniques for Radioactivity Detection

- Study : "Fluorographic detection of radioactivity in polyacrylamide gels with 2,5-diphenyloxazole in acetic acid and its comparison with existing procedures" (Skinner & Griswold, 1983)

- Findings : This study developed a fluorographic procedure using acetic acid for detecting radioactivity in gels, an approach that might be enhanced by derivatives of 2-(2,6-Difluorophenyl)-2-(dimethylamino)acetic acid.

Propiedades

IUPAC Name |

2-(2,6-difluorophenyl)-2-(dimethylamino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO2/c1-13(2)9(10(14)15)8-6(11)4-3-5-7(8)12/h3-5,9H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZGLXYSGNXGPCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C1=C(C=CC=C1F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Difluorophenyl)-2-(dimethylamino)acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-(2-ethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2631296.png)

![Ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2631303.png)

![Tert-butyl N-[2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]carbamate](/img/structure/B2631305.png)

![N-(2,4-dichlorophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2631307.png)

![(E)-N-benzyl-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2631310.png)

![4-(2-fluorophenyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2631311.png)

![2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2631316.png)